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Compound of Interest

Compound Name:
[Pmp1,DTyr(OEt)2,Val4,Cit8]

Vasopressin

Cat. No.: B12391071 Get Quote

[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin: A
Technical Guide
CAS Number: 1426174-49-3 Molecular Formula: C53H78N12O12S2 Molecular Weight:

1139.39

Introduction
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is a synthetic analogue of the human hormone

arginine vasopressin (AVP). AVP is a nonapeptide hormone that plays a crucial role in

regulating water homeostasis, blood pressure, and various social behaviors through its

interaction with vasopressin receptors (V1a, V1b, and V2) and the oxytocin receptor (OTR).

Synthetic analogues of vasopressin are designed to exhibit modified potency, selectivity, and

pharmacokinetic profiles, thereby offering therapeutic potential for a range of clinical conditions,

including diabetes insipidus, nocturnal enuresis, and septic shock.

This technical guide provides a comprehensive overview of [Pmp1,DTyr(OEt)2,Val4,Cit8]
Vasopressin, including its structural modifications, probable synthesis, anticipated

pharmacological properties, and the experimental protocols for its characterization. Due to the

limited publicly available data for this specific analogue, this guide draws upon established

knowledge of vasopressin analogue structure-activity relationships and general experimental

methodologies in the field.
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Structural Modifications and Rationale
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin features several key modifications compared to

native arginine vasopressin:

Pmp1 (β-mercaptopropionic acid at position 1): The replacement of the N-terminal cysteine

with β-mercaptopropionic acid (Pmp) is a common modification in vasopressin analogues.

This deamination at position 1 typically enhances the duration of action by increasing

resistance to aminopeptidases.

DTyr(OEt)2 (O-ethyl-D-tyrosine at position 2): The substitution of the native L-tyrosine with

an O-ethylated D-tyrosine at position 2 is expected to influence receptor selectivity and

potency. The D-amino acid configuration can confer resistance to enzymatic degradation,

while the O-ethylation may alter the binding affinity for different vasopressin receptor

subtypes.

Val4 (Valine at position 4): The substitution of glutamine with valine at position 4 is known to

modulate the selectivity and activity of vasopressin analogues.

Cit8 (Citrulline at position 8): The replacement of arginine with citrulline at position 8 is a

significant modification that is likely to impact receptor binding and signaling, particularly at

the V2 receptor, where the basicity of arginine is crucial for high antidiuretic activity.

Anticipated Pharmacological Profile
Based on its structural modifications, [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is likely a

V1a receptor-selective antagonist. The modifications at positions 1, 2, and 8 are characteristic

of vasopressin antagonists. The citrulline at position 8, in particular, is expected to significantly

reduce or abolish V2 receptor agonist activity, thereby minimizing antidiuretic effects.

Table 1: Predicted Receptor Activity Profile
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Receptor Predicted Activity Rationale

V1a Antagonist

Modifications at positions 1, 2,

and 8 are common in V1a

antagonists.

V1b Possible Antagonist

Further studies are needed to

determine the activity at this

receptor subtype.

V2 Low Agonist or Antagonist

The citrulline substitution at

position 8 is expected to

significantly reduce V2 agonist

activity.

OTR Possible Antagonist

Cross-reactivity with the

oxytocin receptor is common

for vasopressin analogues.

Experimental Protocols
This section outlines the general experimental methodologies that would be employed to

characterize the pharmacological properties of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin.

Synthesis
The synthesis of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin would typically be performed

using solid-phase peptide synthesis (SPPS) on a suitable resin, such as a Rink amide resin.

Workflow for Solid-Phase Peptide Synthesis

Resin Loading Iterative Amino Acid Coupling Cleavage from Resin Oxidative Cyclization Purification (HPLC) Analysis (MS, HPLC)

Click to download full resolution via product page

Solid-phase peptide synthesis workflow.

General Protocol:
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Resin Preparation: The Rink amide resin is swollen in a suitable solvent (e.g.,

dimethylformamide).

Amino Acid Coupling: The protected amino acids are coupled sequentially to the resin using

a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA).

Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed after each coupling

step.

Cleavage: Once the linear peptide is assembled, it is cleaved from the resin using a

cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

Cyclization: The linear peptide is cyclized via disulfide bond formation between the Pmp at

position 1 and the cysteine at position 6, typically by air oxidation or using an oxidizing agent.

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: The final product is characterized by mass spectrometry and analytical RP-

HPLC to confirm its identity and purity.

In Vitro Pharmacological Evaluation
Receptor Binding Assays:

Receptor binding affinities would be determined using radioligand binding assays with

membranes prepared from cells expressing the human V1a, V1b, V2, and oxytocin receptors.

Workflow for Receptor Binding Assay

Prepare Receptor Membranes Incubate Membranes with Radioligand and Test Compound Separate Bound and Free Radioligand Quantify Radioactivity Calculate Ki values

Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.

Functional Assays:
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The functional activity (agonist or antagonist) of the compound would be assessed using cell-

based functional assays that measure the second messenger production following receptor

activation.

Table 2: Functional Assays for Vasopressin Receptors

Receptor Second Messenger Assay Principle

V1a Inositol phosphates (IPs)

Measurement of IP

accumulation in response to

receptor activation.

V1b Inositol phosphates (IPs)

Measurement of IP

accumulation in response to

receptor activation.

V2 Cyclic AMP (cAMP)

Measurement of cAMP

production in response to

receptor activation.

OTR Inositol phosphates (IPs)

Measurement of IP

accumulation in response to

receptor activation.

In Vivo Pharmacological Evaluation
Based on the in vitro profile, in vivo studies in animal models (e.g., rats) would be conducted to

assess the physiological effects of the compound.

Vasopressor (V1a) Activity: The effect on blood pressure would be measured in anesthetized

rats. Antagonist activity would be determined by the ability of the compound to block the

pressor response to exogenous arginine vasopressin.

Antidiuretic (V2) Activity: The effect on urine output and osmolality would be measured in

conscious, hydrated rats.

Signaling Pathways
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Vasopressin receptors are G protein-coupled receptors (GPCRs) that activate distinct

intracellular signaling pathways.

V1a and V1b Receptor Signaling Pathway

AVP or Analogue

V1a/V1b Receptor

Gq/11

Phospholipase C

PIP2

IP3 DAG

Ca2+ Release Protein Kinase C

Cellular Response
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V1a and V1b receptor signaling cascade.

V2 Receptor Signaling Pathway
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Click to download full resolution via product page

V2 receptor signaling cascade in renal collecting duct cells.

Conclusion
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is a synthetic vasopressin analogue with structural

modifications that suggest a profile as a V1a-selective antagonist with reduced V2 agonist

activity. This technical guide has outlined the likely synthesis, pharmacological properties, and

the experimental methodologies required for its full characterization. Further research is

needed to elucidate the precise in vitro and in vivo profile of this compound and to explore its

potential therapeutic applications.

To cite this document: BenchChem. [[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin CAS number
1426174-49-3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12391071#pmp1-dtyr-oet-2-val4-cit8-vasopressin-
cas-number-1426174-49-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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